(E)-N-(2-methoxydibenzofuran-3-yl)-3-phenylprop-2-enamide
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Overview
Description
N-(2-methoxy-3-dibenzofuranyl)-3-phenyl-2-propenamide is a member of dibenzofurans.
Scientific Research Applications
Anticonvulsant Potential
(E)-N-(2-methoxydibenzofuran-3-yl)-3-phenylprop-2-enamide, as a cinnamamide derivative, has been explored for its potential anticonvulsant activities. Studies have revealed the presence of structural elements in cinnamamide derivatives that contribute to anticonvulsant properties. Crystallographic studies of related compounds have been conducted to understand their molecular structures and how they correlate with anticonvulsant activity. The findings suggest that specific structural features, such as a phenyl ring and electron-donor atoms, play a crucial role in these compounds' efficacy against seizures (Żesławska et al., 2017); (Żesławska et al., 2018).
Antimicrobial and Antifungal Effects
Cinnamamide derivatives, including this compound, have shown promising results in antimicrobial and antifungal testing. Research indicates that these compounds exhibit activities against various microbial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis. The structure-activity relationships of these compounds have been explored to understand their antimicrobial and antifungal potentials (Pospíšilová et al., 2018).
Anti-Inflammatory Properties
The anti-inflammatory potential of cinnamamide derivatives, including this compound, has been investigated. These compounds have been shown to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents. Research in this area focuses on understanding the molecular basis of their anti-inflammatory action and comparing their effectiveness to known drugs like prednisone (Hošek et al., 2019).
Hepatoprotective Activities
Certain phenolic amides, structurally related to this compound, have demonstrated hepatoprotective activities. These compounds have shown significant protective effects against tacrine-induced cytotoxicity in HepG2 cells, highlighting their potential in liver-related therapies (Byun et al., 2010).
Properties
Molecular Formula |
C22H17NO3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-N-(2-methoxydibenzofuran-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H17NO3/c1-25-21-13-17-16-9-5-6-10-19(16)26-20(17)14-18(21)23-22(24)12-11-15-7-3-2-4-8-15/h2-14H,1H3,(H,23,24)/b12-11+ |
InChI Key |
MQQMPGRYRICIDF-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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